molecular formula C9H9N B1329685 3-Ethylbenzonitrile CAS No. 34136-57-7

3-Ethylbenzonitrile

Cat. No. B1329685
CAS RN: 34136-57-7
M. Wt: 131.17 g/mol
InChI Key: WEDBHNMGFLTQNC-UHFFFAOYSA-N
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Description

3-Ethylbenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives, which are characterized by a benzene ring substituted with a nitrile group (CN). The ethyl group attached to the benzene ring distinguishes it from other benzonitrile compounds. While the provided papers do not directly discuss 3-Ethylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand 3-Ethylbenzonitrile.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, a second-generation process for synthesizing a hydroxy-methylbenzonitrile derivative was developed to improve yield and safety, using a non-classical nitrile formation with hydroxylamine-O-sulfonic acid (HOSA) . Similarly, the synthesis of 3-fluoro

Scientific Research Applications

Spectroscopic Studies

  • REMPI and ZEKE-PFI Spectroscopy : 3-Ethylbenzonitrile derivatives like 4-amino-3-ethylbenzonitrile (EtABN) have been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy. These studies help understand the spectroscopic behavior of these compounds, contributing to the broader understanding of organic chemistry and molecular physics (Alejandro et al., 2006).

Solubility and Solvation Studies

  • Solubility in Binary Solvent Mixtures : Research on the solubility of compounds like 3-nitrobenzonitrile in various solvent mixtures provides insights into their solvation properties. These findings are significant for pharmaceutical and chemical industries where solubility plays a critical role in product formulation (Zheng et al., 2018).

Sensor Development

  • Carbon Dioxide Gas Sensors : Ethynylated-thiourea derivatives of 3-ethylbenzonitrile have been used in developing resistive-type carbon dioxide gas sensors. These sensors demonstrate significant potential for environmental monitoring and industrial applications (Daud et al., 2019).

Biological Applications

  • Biological Activity of Derivatives : The derivatives of aminobenzonitriles, which include 3-ethylbenzonitrile structures, have been explored for their antimicrobial activities. This research contributes to the development of new pharmaceutical compounds with potential therapeutic applications (Govindharaju et al., 2019).

Material Science

  • Adsorption Properties : The study of adsorption behaviors of compounds on nanoparticles, including those related to 3-ethylbenzonitrile, provides valuable insights for the development of new materials and technologies in fields like water treatment and environmental remediation (Chen et al., 2017).

Chemical Synthesis

  • Synthesis of Novel Compounds : Research into the synthesis of new compounds involving 3-ethylbenzonitrile derivatives contributes to the expansion of chemical knowledge and the development of new chemical entities. This has implications for various industries, including pharmaceuticals and agrochemicals (Mohamed et al., 2012).

Safety And Hazards

3-Ethylbenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid contact with skin and eyes .

properties

IUPAC Name

3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDBHNMGFLTQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187718
Record name Benzonitrile, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzonitrile

CAS RN

34136-57-7
Record name Benzonitrile, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34136-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZONITRILE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Argon was bubbled into a solution of 1-bromo-3-ethylbenzene (2.5 g, 13.5 mmol) in DMF (37 ml) for 10 min. and then zinc cyanide (1.75 g, 14.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.56 g, 1.35 mmol) were added. After stirring at 80° C. overnight the reaction mixture was diluted with ethyl acetate (35 ml) then filtered through celite to remove the precipitate. The filtrate was washed with water (3×), saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. The product was purified by flash column chromatography using 2% ethyl acetate in hexane affording a colorless liquid (1.42 g). GC-MS (M+): 131.18.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
1.56 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
E Alejandro, A Longarte, FJ Basterretxea… - Chemical physics …, 2006 - Elsevier
… 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) … 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) molecule are …
Number of citations: 1 www.sciencedirect.com
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… It was concluded that the isolated substance contained principally 3-ethylbenzonitrile but that small amounts of another component was present, such as a dimethyl isomer. …
Number of citations: 8 www.sciencedirect.com
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
B Petersson, M Curvall, CR Enzell - Toxicology, 1982 - Elsevier
The ciliotoxicity of 316 individual compounds representative of the gaseous and semivolatile phases of tobacco smoke has been investigated using chicken tracheal organ cultures. …
Number of citations: 38 www.sciencedirect.com
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 408 pubs.acs.org
A Nataraj, V Balachandran, T Karthick - Journal of Molecular Structure, 2013 - Elsevier
… Similarly, 3-ethylbenzonitrile and vamicamide are used for the treatment of urge urinary incontinence, benzonitrile, 3-chloro and 4-chlorobenzonitriles are used for the inhibition of …
Number of citations: 39 www.sciencedirect.com
B Pettersson, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The effect on cell metabolism of 320 individual smoke components have been investigated by measuring their inhibition of noradrenaline induced respiration in isolated hamster brown …
Number of citations: 35 www.sciencedirect.com
MA Palafox, VB Jothy, S Singhal, IH Joe… - … Acta Part A: Molecular …, 2013 - Elsevier
… Several BN derivatives also have important applications, eg, 3-ethylbenzonitrile for the treatment of Urge Urinary Incontinence (UUI) [4], vamicamaide (a new anti-cholinergic agent …
Number of citations: 11 www.sciencedirect.com
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1974 - ACS Publications
3'-Ethylfolic acid (12a) and S'-isopropylfolic acid (12b) were synthesized as part of a program to obtain folic acid analogs, the reduced forms of which may have an altered ability to …
Number of citations: 15 pubs.acs.org
WM Draper, N Li, GM Solomon, YC Heaney… - ACS ES&T …, 2022 - ACS Publications
Wildfires have destroyed multiple residential communities in California in recent years. After fires in 2017 and 2018, high concentrations of benzene and other volatile organic …
Number of citations: 13 pubs.acs.org

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